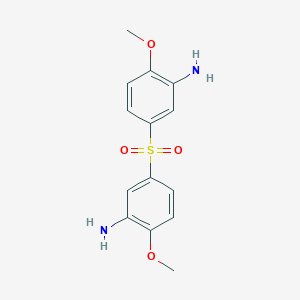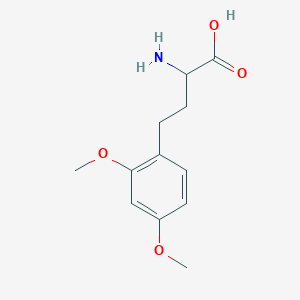
Agn-PC-0lsspf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0lsspf is a chemical compound with the molecular formula C18H16O6. It contains a total of 43 bonds, including 27 non-hydrogen bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, and several ring structures . This compound is notable for its complex structure, which includes various aromatic and ester groups.
Chemical Reactions Analysis
Agn-PC-0lsspf undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.
Scientific Research Applications
Agn-PC-0lsspf has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Agn-PC-0lsspf involves its interaction with specific molecular targets and pathways. The compound’s aromatic and ester groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Agn-PC-0lsspf can be compared with other similar compounds, such as:
This compound analogs: Compounds with similar structures but different functional groups.
Aromatic esters: Compounds that share the ester functional group and aromatic rings.
Polycyclic aromatic compounds: Compounds with multiple aromatic rings and similar bonding patterns.
The uniqueness of this compound lies in its specific combination of aromatic and ester groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
7231-12-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2,4-dihydroxy-8,12,13,13-tetramethyl-3,11-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1,4,7,9(16),10(14)-pentaene-6,15-dione |
InChI |
InChI=1S/C18H16O6/c1-6-5-8(19)10-11-9(6)15-13(18(3,4)7(2)23-15)14(20)12(11)17(22)24-16(10)21/h5,7,21-22H,1-4H3 |
InChI Key |
QIVOASCJOOXKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(O1)C3=C4C(=C(OC(=C4C2=O)O)O)C(=O)C=C3C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(furan-2-yl)ethanol](/img/structure/B14162077.png)
![(Diphenylmethyl) 2-[(triphenylmethyl)amino]-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B14162082.png)
![8-Methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole](/img/structure/B14162092.png)



![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-](/img/structure/B14162119.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14162120.png)


![17-(4-ethoxyphenyl)-14-ethyl-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14162147.png)
